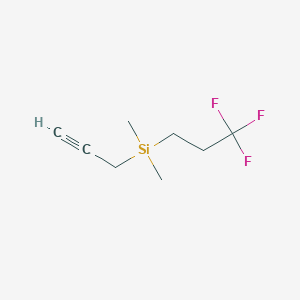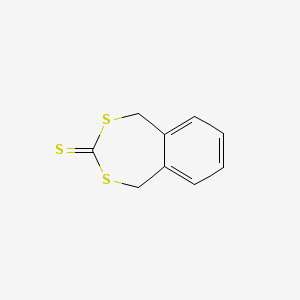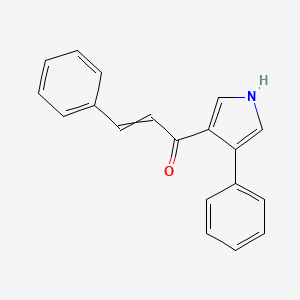
3-phenyl-1-(4-phenyl-1H-pyrrol-3-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Seryl-L-alanyl-L-histidyl-L-lysinamide is a peptide compound composed of four amino acids: serine, alanine, histidine, and lysine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-alanyl-L-histidyl-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-serine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-alanine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-histidine and L-lysine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of L-Seryl-L-alanyl-L-histidyl-L-lysinamide may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-alanyl-L-histidyl-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidyl radicals.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxidized histidine derivatives.
Reduction: Reduced thiol-containing peptides.
Substitution: Alkylated or acylated peptide derivatives.
Scientific Research Applications
L-Seryl-L-alanyl-L-histidyl-L-lysinamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the development of biomaterials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Seryl-L-alanyl-L-histidyl-L-lysinamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing cellular processes. The histidine residue can act as a proton donor or acceptor, playing a crucial role in enzymatic catalysis.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-valyl-L-histidyl-L-glutaminyl-L-seryl-L-asparagine: Another peptide with similar amino acid composition but different sequence and properties.
L-Serinamide, N-acetyl-L-seryl-L-histidyl-L-alanyl-L-valyl-L-seryl: A peptide with a similar structure but additional modifications.
Uniqueness
L-Seryl-L-alanyl-L-histidyl-L-lysinamide is unique due to its specific sequence and the presence of lysinamide, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
833457-98-0 |
|---|---|
Molecular Formula |
C19H15NO |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
3-phenyl-1-(4-phenyl-1H-pyrrol-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C19H15NO/c21-19(12-11-15-7-3-1-4-8-15)18-14-20-13-17(18)16-9-5-2-6-10-16/h1-14,20H |
InChI Key |
TXZNUFKIRBMANG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CNC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


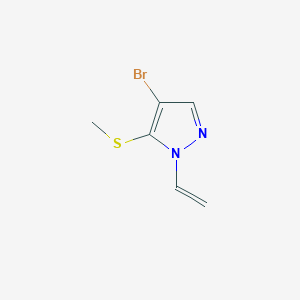
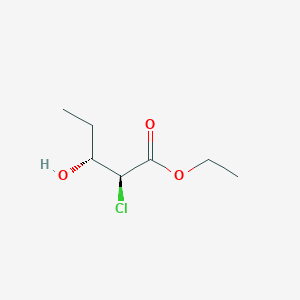
![3-[4-(Azidomethyl)-3-methoxyphenyl]-3-(trifluoromethyl)diazirine](/img/structure/B14195103.png)
![4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile](/img/structure/B14195106.png)
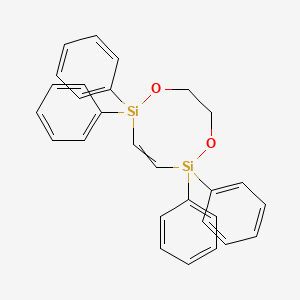
![Benzenecarbothioic acid, 4-cyano-, S-[2-(acetylamino)ethyl] ester](/img/structure/B14195119.png)

![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohex-2-en-1-one](/img/structure/B14195129.png)
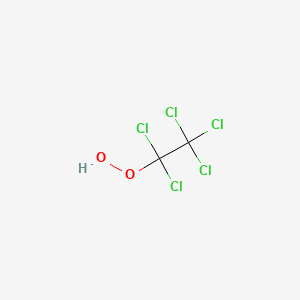
![8-Benzyl-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B14195143.png)
![5-[(4-Fluorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B14195145.png)

